molecular formula C9H9BrFNO B13054972 (R)-7-Bromo-8-fluorochroman-4-amine

(R)-7-Bromo-8-fluorochroman-4-amine

Cat. No.: B13054972
M. Wt: 246.08 g/mol
InChI Key: IOBOGNXNVJDONG-SSDOTTSWSA-N
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Description

(R)-7-Bromo-8-fluorochroman-4-amine is a chiral chroman derivative featuring a bromine atom at position 7, a fluorine atom at position 8, and an amine group at position 4 of the chroman backbone. Chroman derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their rigid bicyclic structure and tunable substituent effects.

The bromo and fluoro substituents likely enhance lipophilicity and metabolic stability compared to non-halogenated chroman amines.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4R)-7-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1

InChI Key

IOBOGNXNVJDONG-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2F)Br

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Bromo-8-fluorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination and fluorination of a chroman derivative, followed by the introduction of the amine group. The stereochemistry is controlled using chiral catalysts or starting materials.

Industrial Production Methods: In an industrial setting, the production of ®-7-Bromo-8-fluorochroman-4-amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

Chemistry: ®-7-Bromo-8-fluorochroman-4-amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated chromans on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for drug discovery.

Industry: In the industrial sector, ®-7-Bromo-8-fluorochroman-4-amine can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of ®-7-Bromo-8-fluorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity. The amine group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The compound may modulate signaling pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table compares (R)-7-Bromo-8-fluorochroman-4-amine with similar chroman derivatives and halogenated amines:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features Source
This compound C₉H₁₀BrFNO Br (7), F (8), NH₂ (4) 256.09* Halogenated, chiral, rigid core N/A (Target)
(S)-Chroman-4-ylamine C₉H₁₁NO None (parent structure) 149.19 Non-halogenated, chiral
(R)-3,4-Dihydro-2H-chromen-4-amine C₉H₁₁NO None (parent structure) 149.19 Structural isomer, chiral
N-(1-Adamantylmethyl)-7-chloroquinolin-4-amine C₂₀H₂₄ClN₂ Cl (7), adamantyl (N-substituent) 333.87 Halogenated quinoline analog
7-Methoxy-4-Isochromanone C₁₀H₁₀O₃ OCH₃ (7), ketone (1) 178.19 Methoxy-substituted, non-amine

*Calculated using standard atomic weights.

Key Observations :

  • Halogenation Effects: The bromo and fluoro substituents in the target compound increase molecular weight and lipophilicity compared to non-halogenated chroman amines like (S)-Chroman-4-ylamine.
  • Stereochemistry : The (R)-configuration distinguishes it from (S)-Chroman-4-ylamine, which could lead to differences in receptor affinity or metabolic pathways.
  • Functional Groups: Unlike 7-Methoxy-4-Isochromanone (), the target compound’s amine group enables hydrogen bonding, enhancing solubility in polar solvents.

Cost Comparison :

  • (S)-Chroman-4-ylamine: $1,000–$5,000 per 1–5 g ().
  • The target compound’s bromo/fluoro substituents may elevate costs due to pricier halogenation reagents and purification challenges.

Biological Activity

(R)-7-Bromo-8-fluorochroman-4-amine is a compound belonging to the chroman derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features:

  • A bromine atom at the 7th position
  • A fluorine atom at the 8th position
  • An amine group at the 4th position

These modifications enhance the compound's binding affinity to various biological targets, facilitating its interaction with enzymes and receptors, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways through:

  • Enzyme inhibition : The compound exhibits inhibitory effects on specific enzymes, which can alter metabolic pathways.
  • Receptor binding : Its structure allows it to bind effectively to various receptors, influencing cellular responses.

The presence of halogen atoms (bromine and fluorine) enhances reactivity, potentially leading to improved efficacy in biological applications .

Biological Activities

Research indicates that this compound has shown promise in several areas:

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance:

  • In vitro assays have indicated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and T-24 (bladder cancer). The IC50 values for these assays were reported as 168.78 µM for MCF-7 cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Butyrylcholinesterase : Some derivatives have shown good inhibition rates, suggesting potential applications in treating neurodegenerative diseases .
  • Monoamine Oxidase (MAO) : Chroman derivatives have exhibited varying degrees of MAO inhibition, which is relevant for psychiatric and neurological disorders .

Case Study: Cytotoxicity Assays

A series of cytotoxicity assays were performed using this compound against different human cancer cell lines. The results indicated that:

  • The compound significantly arrested the cell cycle at the G1 phase in MCF-7 cells.
  • Apoptosis analysis revealed that the compound induced higher levels of apoptosis compared to controls, with a notable increase in G1 phase cells from 51.45% in control to 60.68% in treated cells .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted on various chroman derivatives to understand their biological activities better:

Compound NameIC50 (µM)Biological Activity
This compound168.78Anticancer activity in MCF-7
Chroman derivative X257.87Anticancer activity in T-24
Chroman derivative Y0.10Butyrylcholinesterase inhibition

This table highlights the varying degrees of potency among structurally similar compounds, showcasing the potential of this compound as a lead compound for further development .

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